2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It was developed by Pfizer and is currently being investigated for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
- The compound’s structural features make it a promising candidate for cancer research. Researchers investigate its potential as an antitumor agent by assessing its cytotoxicity, apoptosis-inducing effects, and inhibition of cancer cell proliferation. Further studies explore its mechanism of action and potential synergy with existing chemotherapeutic agents .
- Inflammation plays a crucial role in various diseases. Scientists explore whether this compound can modulate inflammatory pathways. Preclinical studies assess its impact on pro-inflammatory cytokines, enzymes, and immune cells. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies .
- Neuroprotective compounds are essential for managing neurodegenerative disorders. Researchers investigate whether this compound can protect neurons from oxidative stress, excitotoxicity, and protein misfolding. Its potential application in Alzheimer’s, Parkinson’s, or other neurodegenerative diseases is an active area of study .
- The compound’s sulfur-containing moiety suggests potential antimicrobial properties. Studies evaluate its effectiveness against bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens. Researchers aim to uncover its mode of action and assess its safety profile .
- Cardiovascular diseases remain a global health challenge. Investigations focus on whether this compound can modulate cardiovascular function. Researchers explore its effects on blood pressure, endothelial function, and lipid metabolism. Potential applications include hypertension management and prevention of atherosclerosis .
- Given the rising prevalence of metabolic disorders and obesity, compounds that regulate metabolism are of interest. Scientists study whether this compound affects lipid metabolism, glucose homeostasis, and adipocyte function. Its potential as an anti-obesity agent warrants further exploration .
Anticancer Research
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial and Antifungal Activity
Cardiovascular Research
Metabolic Disorders and Obesity
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWJJJIWREDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.